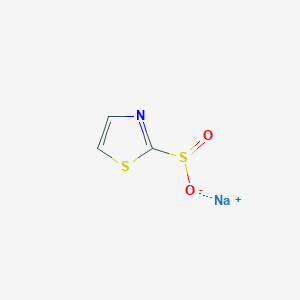

Sodium thiazole-2-sulfinate

Description

Contextualization within Organosulfur Chemistry

Sodium thiazole-2-sulfinate belongs to the broad class of organosulfur compounds, which are characterized by the presence of a carbon-sulfur bond. Thiazoles are a specific type of five-membered heterocyclic compound containing both sulfur and nitrogen atoms. wikipedia.organalis.com.my The sulfinate group (R-SO₂⁻) attached to the thiazole (B1198619) ring at the 2-position imparts unique reactivity to the molecule. Organosulfur compounds, in general, play a crucial role in organic synthesis, and sodium sulfinates, including this compound, are recognized as powerful building blocks for creating a variety of organosulfur compounds through the formation of S-S, N-S, and C-S bonds. rsc.org

Significance as a Building Block and Reagent

The utility of this compound lies in its role as a precursor to a wide range of other chemical entities. It serves as a versatile building block for the synthesis of more complex molecules. evitachem.com Its applications are particularly notable in medicinal chemistry, where the thiazole motif is a key component in numerous biologically active compounds. smolecule.combeilstein-journals.org Thiazole derivatives have been investigated for a wide array of pharmacological activities, including as antifungal, anti-inflammatory, and anticancer agents. analis.com.my

Sodium sulfinates, as a class, are known to act as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions. rsc.org This multifaceted reactivity allows for the introduction of sulfur-containing functional groups into organic molecules, a common strategy in drug design and materials science. mdpi.com Specifically, this compound can be used to generate sulfonylated thiazole scaffolds. sorbonne-universite.fr

Historical Development of Thiazole Sulfinate Chemistry

The study of thiazole chemistry dates back to the late 19th century. numberanalytics.com The development of synthetic methods for thiazole derivatives has been an active area of research ever since. organic-chemistry.org While the broader history of thiazole chemistry is extensive, the specific focus on thiazole sulfinates as key synthetic intermediates is a more recent development, driven by the increasing demand for efficient methods to synthesize complex organosulfur compounds. rsc.org The Hantzsch thiazole synthesis, a reaction between haloketones and thioamides, is a prominent historical method for creating the thiazole core. wikipedia.org However, the limitations of classical methods have spurred the development of new protocols, including those that utilize sulfinate reagents. beilstein-journals.org

Scope of Academic Research Perspectives

Current academic research continues to explore the synthetic potential of this compound and related compounds. Investigations focus on developing novel synthetic methodologies that are more efficient, selective, and environmentally benign. rsc.org Researchers are particularly interested in its application in the synthesis of 2-sulfonylthiazoles, which are valuable intermediates in organic synthesis. sorbonne-universite.fr The development of new catalytic systems, including photoredox and copper-catalyzed reactions, has expanded the utility of sulfinate salts in C-H functionalization and cross-coupling reactions. sorbonne-universite.frorganic-chemistry.org The ongoing exploration of the reactivity of thiazole N-oxides in conjunction with sulfinates represents a modern approach to creating diverse sulfonylated thiazole derivatives. sorbonne-universite.fr

| Property | Value |

| IUPAC Name | sodium;1,3-thiazole-2-sulfinate |

| Molecular Formula | C₃H₂NNaO₂S₂ |

| Molecular Weight | 171.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Table 1: Physicochemical Properties of this compound

| Reagent/Reactant | Reaction Type | Product Class | Reference |

| Thiazole N-oxides | C-H Sulfonylation | 2-Sulfonylthiazoles | sorbonne-universite.fr |

| Thiols | S-S Coupling | Thiosulfonates | rsc.org |

| Amines | N-S Coupling | Sulfonamides | rsc.org |

| Alkenes/Alkynes | C-S Coupling | Sulfones | rsc.org |

Table 2: Selected Reactions and Applications of this compound in Organic Synthesis

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H2NNaO2S2 |

|---|---|

Molecular Weight |

171.18 g/mol |

IUPAC Name |

sodium;1,3-thiazole-2-sulfinate |

InChI |

InChI=1S/C3H3NO2S2.Na/c5-8(6)3-4-1-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1 |

InChI Key |

RVSNWXXCRDGEOD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CSC(=N1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Thiazole 2 Sulfinate and Analogues

Conventional Synthetic Approaches

Traditional methods for synthesizing sulfinate salts, including those of thiazole (B1198619) derivatives, often rely on foundational reactions such as the transformation of disulfides, derivatization from sulfonyl chlorides, and the reduction of sulfones. rptu.de These techniques are well-established but can sometimes be limited by harsh reaction conditions or the need for strong reagents. rptu.de

Preparation from Disulfides and Sulfinate Intermediates

The synthesis of sulfinate salts from disulfides is a recognized method. For thiazole-containing analogues like sodium benzo[d]thiazole-2-sulfinate, a common starting material is the corresponding disulfide, such as bis(benzo[d]thiazol-2-yl) disulfide. researchgate.nettheses.cz The process typically involves the oxidative cleavage of the disulfide bond.

One reported method involves dissolving the disulfide in a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), followed by the portion-wise addition of N-Bromosuccinimide (NBS). researchgate.nettheses.cz After the disulfide is consumed, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to yield the sodium sulfinate salt. theses.cz

Another approach involves the synthesis of disulfide-derived sulfinates from cyclic thiosulfonates, which has been explored for creating compounds with specific biological activities. rsc.org

Table 1: Synthesis of Sodium Benzo[d]thiazole-2-sulfinate from Disulfide This table is based on a representative synthetic procedure. Actual yields and conditions may vary.

| Reactant | Reagent | Solvent | Product |

|---|

Derivatization from Sulfonyl Chlorides

The reduction of sulfonyl chlorides is one of the most common and traditional methods for preparing sulfinate salts. rptu.denih.gov This approach is valued for the general accessibility of sulfonyl chloride precursors. nih.gov The typical procedure involves reducing the sulfonyl chloride with a mild reducing agent, such as sodium sulfite (B76179) (Na₂SO₃), often in the presence of a base like sodium bicarbonate in an aqueous solution. nih.govgoogle.com

For instance, the synthesis of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole sulfone derivatives involves the use of various substituted sodium sulfinates. mdpi.comnih.gov When these sulfinates are not commercially available, they are prepared in-situ by the sodium-mediated reduction of the corresponding sulfonyl chloride derivatives in water, sometimes accelerated by microwave irradiation. mdpi.comnih.gov The general reaction is scalable and applicable to a wide range of aryl and alkyl sulfonyl chlorides. nih.govgoogle.com

Table 2: General Synthesis of Sodium Sulfinates from Sulfonyl Chlorides

| Starting Material | Reducing Agent | Base (if applicable) | Solvent | Product |

|---|---|---|---|---|

| Ar-SO₂Cl | Sodium Sulfite (Na₂SO₃) | Sodium Bicarbonate (NaHCO₃) | Water | Ar-SO₂Na |

Reduction of Sulfones

The cleavage of sulfones represents another viable, albeit less common, pathway to sulfinate salts. rptu.de This method is particularly useful for generating sulfinates from complex sulfone precursors. A notable example is the synthesis of sodium sulfinates from 2-alkyl/aryl-benzo[d]thiazol-2-yl sulfone precursors. rsc.org

In a procedure developed by Uneo et al. and later modified by Hu and co-workers, these benzothiazolyl sulfones are cleanly cleaved using sodium borohydride (B1222165) (NaBH₄) to form the corresponding sodium sulfinates in high yields. rsc.org This method was found to be effective for producing fluorinated sodium sulfinates, which were obtained as stable, high-purity white solids. rsc.org Another approach involves a three-step synthesis where 2-mercaptobenzothiazole (B37678) is first alkylated, then oxidized to the sulfone, and finally treated with sodium borohydride to yield the desired sulfinate. rsc.org

Table 3: Synthesis of Sodium Sulfinates via Reduction of Benzothiazolyl Sulfones

| Sulfone Precursor | Reducing Agent | Product | Reported Yield |

|---|---|---|---|

| 2-Alkyl/Aryl-benzo[d]thiazol-2-yl sulfone | Sodium Borohydride (NaBH₄) | Sodium Alkyl/Aryl-sulfinate | Good |

Modern Synthetic Strategies

Recent innovations in synthetic chemistry have introduced more sophisticated and often milder methods for preparing sulfinates. These include electrochemical and photochemical approaches that offer alternative reactivity pathways, often with improved efficiency and functional group tolerance. rptu.de

Electrochemical Synthesis Pathways

Electrosynthesis is emerging as a powerful tool in organic chemistry, providing an alternative to conventional reagents for oxidation and reduction. nih.gov In the context of sulfinate chemistry, electrochemical methods have been developed for the synthesis and transformation of sulfonyl compounds. For example, the electrochemical oxidative C-H sulfonylation of N-heterocycles like imidazopyridines using sodium sulfinates has been demonstrated. nih.gov

While the direct electrochemical synthesis of sodium thiazole-2-sulfinate is not widely documented, related transformations highlight the potential of this approach. The electrochemical preparation of 2-aminothiazoles has been achieved through a process mediated by ammonium (B1175870) iodide (NH₄I), where an in-situ generated α-iodoketone is a key intermediate. beilstein-journals.org Furthermore, an electrochemical method for synthesizing thiosulfonates involves the oxidative sulfonylation of thiols with sodium sulfinates, mediated by NH₄I. beilstein-journals.org These examples showcase the utility of electrochemistry in forming C-S and S-S bonds relevant to thiazole and sulfinate chemistry. nih.govrsc.org

Table 4: Examples of Electrochemical Reactions Involving Sulfinates and Thiazoles

| Reaction Type | Substrates | Mediator/Electrolyte | Product Type |

|---|---|---|---|

| C-H Sulfonylation | Imidazopyridines, Sodium Sulfinates | LiClO₄ | Sulfonylated N-heteroarenes |

| Thiosulfonate Synthesis | Thiols, Sodium Sulfinates | NH₄I | Thiosulfonates |

Photoredox Catalytic Transformations

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under exceptionally mild conditions. cam.ac.ukrsc.org This strategy has been successfully applied to the synthesis of sulfones via sulfinate intermediates. cam.ac.uk Sulfinates are recognized as convenient precursors to sulfonyl radicals. rsc.org

In one application, a photoredox-catalyzed method was developed for the sulfonylation of aryl and alkyl bromides using an amine-SO₂ surrogate to generate the sulfinate in-situ, which was then trapped with an electrophile. cam.ac.uk This method was shown to tolerate a thiazole functional group, producing the corresponding sulfone in good yield. cam.ac.uk Another study explored the divergent reactivity of sulfinates with pyridinium (B92312) salts, where control between a one-electron (photocatalytic) and a two-electron pathway allowed for either sulfonative pyridylation of alkenes or direct C4-sulfonylation of pyridines. rsc.org These radical-based transformations, often initiated by photocatalysts like Eosin Y or ruthenium and iridium complexes, expand the synthetic utility of sulfinates, including those with heterocyclic moieties like thiazole. rsc.orgbeilstein-journals.orgnih.gov

Table 5: Applications of Photoredox Catalysis in Sulfonyl Compound Synthesis

| Reaction Type | Substrates | Catalyst/Conditions | Key Intermediate |

|---|---|---|---|

| Sulfone Synthesis | Alkyl Bromides, SO₂ Surrogate | Photoredox Catalyst, Light | Alkyl Sulfinate |

| Sulfonative Pyridylation | Alkenes, Sulfinates, Pyridinium Salts | Photoredox Catalyst, Light | Sulfonyl Radical |

SO2 Surrogate Methodologies

The synthesis of this compound and its analogues can be effectively achieved using sulfur dioxide (SO2) surrogates, which offer a safer and more manageable alternative to gaseous SO2. A prominent surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This stable, solid reagent can be used for the in situ generation of aryl or heteroaryl lithium or magnesium reagents, which are then trapped with DABSO. Subsequent treatment with aqueous sodium carbonate (Na2CO3) yields the desired sodium arylsulfinates. semanticscholar.org This method is advantageous as it allows for the synthesis of a range of aryl and heteroaryl sulfinates. semanticscholar.orgwiley.com

Another notable SO2 surrogate is bis(piperidine) sulfur dioxide (PIPSO). researchgate.net Palladium-catalyzed reactions employing DABSO have also been developed. For instance, aryl and heteroaryl halides can be converted to their corresponding ammonium sulfinates using a palladium(0) catalyst in the presence of DABSO and triethylamine, with isopropyl alcohol serving as both the solvent and a formal reductant. wiley.com These ammonium sulfinates demonstrate comparable or even enhanced reactivity in subsequent transformations compared to their metal salt counterparts, likely due to their increased solubility in organic solvents. wiley.com

Stereoselective Synthesis of Chiral Sulfinates

The stereoselective synthesis of chiral sulfinates is a critical area of research, as these compounds are valuable intermediates for producing enantiomerically pure sulfoxides and other chiral sulfur-containing molecules. acs.orgnih.gov One established method involves the reaction of sulfinyl chlorides with chiral alcohols, followed by the separation of the resulting diastereomers. acs.orgnih.gov Chiral alcohols such as menthol (B31143) and diacetone-d-glucose (B1670380) have proven to be effective auxiliaries in this approach. nih.gov

More recent advancements have focused on catalytic asymmetric methods. For example, the catalytic synthesis of enantioenriched sulfinate esters can be achieved through the dynamic kinetic resolution of sulfinyl chlorides with alcohols, using peptides or Cinchona alkaloids as catalysts. ntu.edu.sg Another innovative approach involves the asymmetric condensation of a wide array of sulfinates with bioactive alcohols, which can be prepared from existing sulfone and sulfonamide drugs. ntu.edu.sg This method demonstrates broad substrate compatibility and provides access to diverse chiral sulfur pharmacophores. ntu.edu.sg

Diastereoselective oxidation of sulfenates bearing a chiral auxiliary is another viable strategy. For instance, menthyl-derived sulfenates can be oxidized with reagents like N-bromosuccinimide (NBS) to yield sulfinates with good diastereoselectivity. nih.gov The choice of the chiral auxiliary and the oxidizing agent can influence the direction of the asymmetric induction. nih.gov Chemoenzymatic methods, which combine chemical reactions with biocatalytic steps, have also been developed for the stereoselective synthesis of related chiral compounds like β-hydroxy sulfones from sodium sulfinates. researchgate.net

Mechanistic Insights into Synthesis Reactions

Oxidative Agent Roles

Oxidizing agents play a crucial role in the synthesis of this compound and its derivatives. In the synthesis of methyl benzothiazole-2-sulfinate from the corresponding disulfide, N-bromosuccinimide (NBS) is used. It is believed that bromine (Br2), generated from NBS, acts as the primary oxidant. theses.cztheses.cz The bromine activates the disulfide bond, making it susceptible to nucleophilic attack by an alcohol like methanol. theses.cztheses.cz This leads to the formation of a sulfenate ester, which is then further oxidized by Br2 to the desired sulfinate ester. theses.cztheses.cz

In other synthetic routes, such as the formation of sulfones from sulfides, m-chloroperoxybenzoic acid (m-CPBA) is a commonly employed oxidizing agent. semanticscholar.orgnih.gov Hydrogen peroxide in glacial acetic acid is another effective oxidizing system for converting sulfides to sulfones, which are precursors to sulfinates. semanticscholar.orgrsc.org The peroxidation of thiols and thiolates can lead to the formation of sulfenic, sulfinic, and sulfonic acids. acs.org In the context of rubber vulcanization, metal salts of mercaptobenzothiazole are thought to function as antioxidants by reacting with peroxy compounds, which converts the thiazole into a sulfinate that then slowly decomposes. acs.org

Reaction Pathway Elucidation

The elucidation of reaction pathways provides a deeper understanding of the synthesis of thiazole sulfinates. In the synthesis of methyl benzothiazole-2-sulfinate, the proposed mechanism begins with the activation of the disulfide bond by bromine. theses.cztheses.cz This is followed by a nucleophilic attack of methanol, leading to a methyl sulfenate and a sulfenylbromide intermediate. The sulfenylbromide rapidly reacts with more methanol. The generated methyl sulfenate is then further oxidized to the sulfinic ester. theses.cztheses.cz

For the synthesis of sulfones from triarylbismuthines and sodium metabisulfite, a proposed mechanism involves the homolytic cleavage of the S-S bond in Na2S2O5, generating radical intermediates. ua.es These radicals disproportionate to form solvated SO2, which then inserts into the carbon-bismuth bond. ua.es

In palladium-catalyzed reactions for forming ammonium sulfinates from aryl halides and DABSO, the reaction is believed to proceed through a palladium(0) catalytic cycle. wiley.com The process is initiated by the oxidative addition of the aryl halide to the palladium(0) complex.

Optimization of Synthetic Protocols

Influence of Molar Ratios and Stoichiometry

The optimization of molar ratios and stoichiometry is critical for maximizing the yield and purity of the desired products in the synthesis of thiazole derivatives. For instance, in the gold-catalyzed synthesis of 2,4-disubstituted thiazoles, the molar ratio of the ammonium sulfonate to the terminal alkyne was found to be crucial. A 1.2 molar ratio of the ammonium sulfonate to 1-dodecyne (B1581785) resulted in an 80% yield of the intermediate product. mdpi.com Increasing the ratio further led to a decrease in yield, likely due to catalyst deactivation. mdpi.com Similarly, the oxidant-to-alkyne molar ratio was optimized, with a 1.2 ratio providing the best results. mdpi.com

In the synthesis of poly-2-mercapto-1,3,4-thiadiazole nanoparticles via oxidative polymerization, the molar ratio of the oxidant (CuCl2) to the monomer was a significant factor affecting the polymerization yield. A moderate molar ratio of 1.0 resulted in the highest yield (72%), while lower or higher ratios led to decreased yields due to either insufficient active centers or premature termination of polymeric chain growth. mdpi.com

The following table summarizes the impact of molar ratios on reaction outcomes in different synthetic procedures.

| Reaction | Reactants | Molar Ratio | Effect on Yield |

| Gold-catalyzed thiazole synthesis | Ammonium sulfonate / 1-dodecyne | 1.2 | Optimal yield (80%) |

| Gold-catalyzed thiazole synthesis | Oxidant / 1-dodecyne | 1.2 | Increased yield |

| Oxidative polymerization | CuCl2 / Monomer | 1.0 | Optimal yield (72%) |

| Oxidative polymerization | CuCl2 / Monomer | 0.5 | Lower yield (53%) |

| Oxidative polymerization | CuCl2 / Monomer | 3.0 | Lower yield (49%) |

| Oxidative polymerization | CuCl2 / Monomer | 4.0 | Lower yield (46%) |

Solvent System Effects

The solvent system plays a pivotal role in the synthesis of thiazole derivatives and sulfinate salts, affecting reactant solubility, reaction rates, and sometimes the reaction pathway itself.

In the synthesis of 2,4-disubstituted thiazoles, a range of solvents were evaluated to optimize catalytic performance. Dichloromethane (DCM) was found to be the most effective, providing a yield of 82%. mdpi.com This suggests that a solvent of moderate polarity can be ideal for this type of transformation.

For the synthesis of sulfonate esters, a facile method was developed using a single-phase solvent system composed of an aqueous base and a water-miscible organic solvent, such as tetrahydrofuran (B95107) (THF). mdpi.com This approach was shown to be superior to non-aqueous environments where the formation of insoluble pyridinium salts could hinder the reaction. mdpi.com The use of an aqueous base in THF resulted in higher yields, shorter reaction times, and eliminated the need for chlorinated solvents or phase transfer catalysts. mdpi.com

Further investigation into a one-pot, multicomponent synthesis of fully substituted lawsone–1,3-thiazole hybrids explored a variety of solvents under catalyst-free conditions. The reaction was tested in ethanol (B145695) (EtOH), acetonitrile (B52724) (CH3CN), water (H2O), dichloromethane (DCM), toluene, dimethyl sulfoxide (B87167) (DMSO), and acetic acid (AcOH). acs.org Acetic acid was identified as the superior solvent, leading to the desired product in 95% yield. acs.org The performance of other solvents varied significantly, as detailed in the table below.

| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| EtOH | 90 | 60 | 65 | acs.org |

| CH3CN | 90 | 60 | 70 | acs.org |

| H2O | 90 | 60 | Trace | acs.org |

| DCM | 90 | 60 | 50 | acs.org |

| Toluene | 90 | 60 | 40 | acs.org |

| AcOH | 90 | 30 | 95 | acs.org |

| DMSO | 120 | 60 | 60 | acs.org |

The choice of solvent can also dramatically alter the reaction's outcome. For instance, in the oxidative-sulfonylation of tertiary amines with sodium sulfinates, the reaction in water led to C-N bond cleavage to form sulfonamides, whereas conducting the reaction in dimethyl sulfoxide (DMSO) resulted in C-H bond cleavage to yield β-arylsulfonyl enamines. rsc.org

Reaction Condition Control (Temperature, Time)

The control of reaction temperature and duration is fundamental to optimizing the synthesis of thiazole sulfinates and their analogues, directly impacting reaction kinetics and product yields.

In the synthesis of 2,4-disubstituted thiazoles using a gold-catalyzed oxidation system, the optimal conditions were determined to be 25 °C for a duration of 6 hours. mdpi.com This relatively mild temperature suggests that the catalytic system is highly efficient. Increasing the reaction scale from 0.05 mmol to 5 mmol under these conditions even led to an increase in yield from 80% to 91%. mdpi.com

For the synthesis of thiosulfonates via a disproportionation reaction of sodium sulfinate, the conditions were specified as a temperature range of 20-60 °C for 1-8 hours in a dichloromethane solvent, using boron trifluoride diethyl ether as an accelerator. google.com

A detailed study on the synthesis of lawsone–1,3-thiazole hybrids demonstrated a clear relationship between temperature, time, and yield. acs.org The reaction was initially attempted at room temperature in acetic acid, but only a trace amount of product was formed even after 120 minutes. acs.org Increasing the temperature to 60 °C improved the yield to 70% in 60 minutes. acs.org The optimal conditions were found to be 90 °C for 30 minutes, which provided a 95% yield. acs.org Further increasing the temperature to 120 °C did not result in any improvement in the product yield. acs.org

| Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Room Temp. | 120 | Trace | acs.org |

| 60 | 60 | 70 | acs.org |

| 90 | 30 | 95 | acs.org |

| 120 | 30 | 95 | acs.org |

These findings underscore the necessity of empirical optimization of reaction time and temperature for each specific synthetic protocol to achieve maximum efficiency and yield.

Chemical Reactivity and Mechanistic Investigations

Roles as Versatile Reagents

Sodium sulfinates, including Sodium thiazole-2-sulfinate, are recognized for their remarkable versatility in organic synthesis. rsc.orgnih.gov Depending on the specific reaction conditions, these compounds can function as sulfonylating, sulfenylating, or sulfinylating agents, making them powerful building blocks for a wide array of organosulfur compounds. rsc.orgnih.gov This multifaceted reactivity allows for the construction of various sulfur-containing moieties through S-S, N-S, and C-S bond-forming reactions. rsc.orgresearchgate.net Unlike more conventional reagents like sulfonyl chlorides, sodium sulfinates are generally odorless, stable, and easier to handle solids. rsc.orgnih.gov

Sulfonylating Agent Characteristics

As sulfonylating agents, sodium sulfinates are precursors to the sulfonyl radical (RSO₂•). This reactive intermediate is central to many transformations, including the formation of sulfones and sulfonamides. mdpi.com The generation of this radical can be achieved under various oxidative conditions, often catalyzed by transition metals. mdpi.com This reactivity pathway is fundamental to creating stable C-S and N-S bonds, which are prevalent in many pharmaceutical and materials science applications.

Sulfenylating Agent Characteristics

In the presence of specific catalysts and reaction partners, sodium sulfinates can also act as sulfenylating agents. This role is particularly evident in the synthesis of thiosulfonates (R-SO₂S-R¹) from thiols or disulfides. rsc.orgnih.gov In these reactions, the sulfinate contributes the R-SO₂ group, which couples with a sulfur-containing substrate. For instance, copper-catalyzed systems have been shown to facilitate the sulfenylation of thiols and disulfides with sodium sulfinates under aerobic conditions. rsc.orgnih.gov

Sulfinylating Agent Characteristics

The nucleophilic nature of the sulfinate anion allows it to function as a sulfinylating agent. By providing a suitable reaction environment, sodium sulfinates can participate in reactions where the entire RSO₂ moiety is transferred. This flexibility has made sodium sulfinates valuable reagents in the synthesis of complex molecules, demonstrating their capacity to act as nucleophiles, electrophiles, or radical precursors based on the chosen methodology. rsc.orgnih.gov

Bond-Forming Reactions

S-S Bond Formation: Synthesis of Thiosulfonates

Sodium sulfinates are widely utilized as coupling partners for the synthesis of thiosulfonates through the formation of S-S bonds. rsc.orgresearchgate.net These reactions are significant as thiosulfonates are an important class of organosulfur compounds.

The use of atmospheric oxygen as a green and sustainable oxidant has made aerobic coupling a preferred method for synthesizing thiosulfonates from sodium sulfinates. organic-chemistry.org These approaches often rely on transition metal catalysts to facilitate the reaction between sulfinates and thiols or disulfides. rsc.orgorganic-chemistry.org The presence of air or oxygen is often crucial for achieving high product yields. rsc.orgnih.gov

Several catalytic systems have been developed for this transformation. An iron(III)-catalyzed approach provides an efficient and environmentally friendly synthesis of thiosulfonates from thiols and sodium sulfinates. organic-chemistry.org This method proceeds via the in-situ formation of sulfenyl and sulfonyl radicals, which then undergo cross-coupling. organic-chemistry.org Similarly, copper-catalyzed systems have been effectively used for the S-S coupling of sodium sulfinates with both thiols and disulfides under aerobic conditions at ambient temperatures. rsc.orgnih.gov Research has shown that performing these copper-catalyzed reactions under a nitrogen atmosphere, in the absence of oxygen, leads to significantly lower yields of the desired thiosulfonate product. rsc.orgnih.gov

The table below summarizes key findings from studies on aerobic coupling approaches for thiosulfonate synthesis.

| Catalyst System | Substrates | Oxidant | Yield (%) | Reference |

| FeCl₃ | Thiols and Sodium Sulfinates | Air (O₂) | 83–96% | rsc.orgnih.govorganic-chemistry.org |

| CuI–Phen·H₂O | Thiols and Sodium Sulfinates | Air (O₂) | 40–96% | rsc.orgnih.gov |

| Copper Catalyst | Disulfides and Sodium Sulfinates | Air (O₂) | Good to High | rsc.orgorganic-chemistry.org |

N-S Bond Formation: Synthesis of Sulfonamides

The construction of a nitrogen-sulfur bond to form sulfonamides is a key transformation involving this compound. This can be achieved through several synthetic strategies, including oxidative coupling, electrochemical methods, and metal-mediated processes.

Sulfonamides can be synthesized through the direct oxidative coupling of sodium sulfinates with amines. researchgate.net One such method employs Tetrabutylammonium iodide (TBAI) as a catalyst under mild conditions. nih.gov This approach facilitates the N-sulfonylation of a variety of primary and secondary amines, which react effectively with arylsulfinates to produce a diverse range of sulfonamides in good to high yields. nih.gov The reaction demonstrates broad substrate scope, accommodating various functional groups on the amine partner. nih.gov

Electrochemical methods offer an environmentally benign alternative for the synthesis of sulfonamides from sodium sulfinates and amines. nih.govsemanticscholar.org This process avoids the need for external chemical oxidants by using electricity to drive the transformation. nih.govresearchgate.net An efficient protocol has been developed that uses a simple undivided cell with Ammonium (B1175870) iodide (NH₄I) acting as both a redox catalyst and a supporting electrolyte, eliminating the need for an additional conducting salt. nih.govsemanticscholar.orgresearchgate.net

This electrochemical oxidative amination is compatible with a wide array of substrates, including aliphatic and aromatic primary and secondary amines, and even aqueous ammonia. nih.govresearchgate.net The methodology has been successfully applied to sodium sulfinates derived from heterocycles such as benzo[d]thiazole. thieme-connect.de Mechanistic studies suggest the reaction may proceed through a radical pathway. thieme-connect.de The practicality of this approach has been demonstrated through successful scale-up experiments. nih.govsemanticscholar.org

| Amine Substrate | Sulfinate Substrate | Mediator/Electrolyte | Key Feature |

|---|---|---|---|

| Primary/Secondary Aliphatic Amines | Aromatic/Heterocyclic Sulfinates | NH₄I | Avoids external oxidants |

| Primary/Secondary Aromatic Amines | Aromatic/Heterocyclic Sulfinates | NH₄I | Environmentally benign |

| Aqueous Ammonia | Aromatic/Heterocyclic Sulfinates | NH₄I | Scalable process |

Metal-mediated reactions are also employed for the synthesis of sulfonamides from sulfinates. Copper-catalyzed approaches, for example, have been developed for the coupling of amines with sulfur-containing compounds. nih.gov In the context of N-S bond formation, copper-mediated C-H activation pathways have been utilized to construct sulfur-nitrogen linkages, highlighting the utility of transition metals in facilitating these challenging transformations. researchgate.net These methods often involve the in-situ generation of a reactive species that undergoes coupling with an amine to form the desired sulfonamide.

C-S Bond Formation: Synthesis of Sulfides and Sulfones

This compound is a valuable precursor for creating carbon-sulfur bonds, leading to the synthesis of both sulfides and sulfones. nih.gov The formation of these compounds is a cornerstone of organosulfur chemistry, and sulfinates provide a versatile entry point for their construction. mdpi.comresearchgate.net

The synthesis of sulfones from sulfinate salts and alkyl halides is a well-established transformation. nih.gov This reaction typically proceeds via a nucleophilic substitution mechanism where the sulfinate anion displaces a halide. The reaction can be carried out in one pot, providing an efficient route to various sulfones. nih.gov The scope of this reaction is broad, accommodating primary alkyl halides and those bearing functional groups like alkenes, ketones, and esters. nih.gov

Decarboxylative C-S coupling reactions represent another strategy for sulfide (B99878) synthesis, where carboxylic acids are coupled with sulfur sources like sodium sulfinates. mdpi.com Furthermore, sulfinates can serve as precursors to sulfonyl radicals, which can then participate in reactions to form sulfones. researchgate.net For example, visible-light-induced reactions can generate sulfonyl radicals from sulfinates, which then add to alkenes in multicomponent reactions to furnish β-pyridyl alkyl sulfones. nih.gov This radical pathway allows for the rapid assembly of complex molecules under mild, catalyst-free conditions. nih.gov

Specific Reactivity Patterns

Beyond simple substitution and addition reactions, sodium arylsulfinates are known to participate in more complex transformations, often involving radical intermediates.

Ring-Closing Sulfonylation (Sulfonyl Radical-Triggered)

Sodium arylsulfinates are excellent precursors for sulfonyl radicals upon oxidation. These radicals can trigger cyclization reactions by adding to unsaturated functionalities within the same molecule. For instance, the radical cyclization of 2-alkynylbenzonitriles with sodium arylsulfinates, mediated by an oxidant like sodium persulfate, leads to the formation of sulfonated indenones. nih.gov This type of transformation offers a powerful method for the construction of complex cyclic systems. It is highly probable that this compound could be employed in similar sulfonyl radical-triggered ring-closing reactions to generate novel heterocyclic structures bearing a thiazole-2-sulfonyl group.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. rsc.org Sodium arylsulfinates have been used as components in such reactions. For example, a three-component reaction of arynes, sodium sulfinates, and aldehydes has been developed to synthesize 2-sulfonyl benzyl (B1604629) alcohol derivatives. researchgate.net The versatility of sodium sulfinates as radical precursors or nucleophiles makes them attractive partners in the design of new MCRs. While specific MCRs involving this compound have not been reported, its participation in such reactions to create complex, thiazole-containing molecules is a reasonable expectation.

Site-Selective C-H Sulfonylation

While direct site-selective C-H sulfonylation of this compound itself is not extensively documented, the inherent reactivity of the thiazole (B1198619) ring provides insights into potential pathways. The thiazole ring is known to undergo electrophilic substitution, with the C5 position being the most favorable site for such reactions. This is due to the electron-donating effect of the sulfur atom, which increases the electron density at this position. Therefore, it can be postulated that under appropriate conditions, an electrophilic sulfonylation reagent could react with this compound at the C5 position.

A related and well-documented reaction is the C-H sulfonylation of thiazole N-oxides. In this approach, the thiazole ring is first activated by N-oxidation. This activation facilitates a nucleophilic attack by a sulfinate at the C2 position, leading to C(2)-sulfonylation and concomitant N(3)-deoxygenation. This method, however, modifies the starting material and proceeds through a different mechanistic pathway than a direct electrophilic C-H sulfonylation.

The general mechanism for electrophilic aromatic sulfonylation involves the generation of a potent electrophile, typically sulfur trioxide (SO₃) or a related species, which is then attacked by the electron-rich aromatic ring. For this compound, the reaction would likely proceed as depicted in the following table, assuming the C5 position as the site of attack.

| Step | Description |

|---|---|

| 1 | Generation of the electrophile (e.g., SO₃). |

| 2 | Nucleophilic attack of the C5 position of the thiazole ring on the electrophile, forming a sigma complex (Wheland intermediate). |

| 3 | Deprotonation of the sigma complex to restore aromaticity, yielding the C5-sulfonylated product. |

Hydrolytic Lability and Chemical Decomposition Pathways

The decomposition of this compound can be expected to occur via two primary pathways: hydrolysis of the C-S bond and decomposition of the sulfinate moiety.

Hydrolysis of the Carbon-Sulfur Bond: The C2-S bond in the thiazole ring could be susceptible to nucleophilic attack by water or hydroxide (B78521) ions, particularly under harsh conditions (e.g., elevated temperature or extreme pH). This would lead to the cleavage of the sulfinate group and the formation of 2-hydroxythiazole and sulfur dioxide (or its corresponding sulfite (B76179)/bisulfite salts in aqueous media).

Decomposition of the Sulfinate Moiety: Sulfinates can undergo disproportionation, especially in acidic media, to yield a mixture of the corresponding sulfonic acid and thiosulfonate. In the case of this compound, this would result in the formation of thiazole-2-sulfonic acid and S-(thiazol-2-yl) thiazole-2-thiosulfonate.

The potential decomposition products are summarized in the table below.

| Decomposition Pathway | Potential Products |

|---|---|

| Hydrolysis of C-S bond | 2-Hydroxythiazole, Sodium sulfite |

| Disproportionation of sulfinate | Thiazole-2-sulfonic acid, S-(Thiazol-2-yl) thiazole-2-thiosulfonate |

Oxidation and Reduction Pathways of the Thiazole Ring/Sulfinate Moiety

The thiazole ring and the sulfinate group in this compound exhibit distinct redox properties.

Oxidation:

The sulfinate moiety is readily oxidized to a sulfonate group. This transformation can be achieved using a variety of oxidizing agents. A mild and efficient method involves the use of hypervalent iodine(III) reagents, which are considered environmentally benign alternatives to heavy metal oxidants. The reaction proceeds by the formation of an electrophilic sulfonium (B1226848) species that is subsequently trapped.

The thiazole ring itself can also undergo oxidation. Nitrogen oxidation of thiazoles leads to the formation of aromatic thiazole N-oxides. Various oxidizing agents, such as m-chloroperoxybenzoic acid (mCPBA), can be employed for this purpose. Oxidation can also occur at the sulfur atom of the thiazole ring, which would lead to non-aromatic sulfoxides and sulfones.

Reduction:

The reduction of sulfinate salts is a common method for their synthesis from sulfonyl chlorides, typically using reducing agents like zinc powder or sodium sulfite. The reduction of the sulfinate group in this compound back to a thiol (thiazole-2-thiol) would require a stronger reducing agent.

The thiazole ring is generally resistant to catalytic hydrogenation but can be cleaved under forcing conditions with reducing agents like Raney nickel, which results in desulfurization.

The following table summarizes the potential oxidation and reduction products.

| Reaction | Reactant Moiety | Product Moiety | Typical Reagents |

|---|---|---|---|

| Oxidation | Sulfinate | Sulfonate | Hypervalent iodine(III) reagents, mCPBA |

| Oxidation | Thiazole Nitrogen | Thiazole N-oxide | mCPBA |

| Reduction | Sulfinate | Thiol | Strong reducing agents |

| Reduction | Thiazole Ring | Ring-opened products | Raney Nickel |

Nucleophilic and Electrophilic Behaviors

The dual functionality of this compound allows it to exhibit both nucleophilic and electrophilic characteristics.

Nucleophilic Behavior:

The sulfinate anion is a potent nucleophile. Heteroaromatic sulfinates have been effectively employed as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. In these reactions, the sulfinate displaces a halide on the coupling partner, forming a new carbon-sulfur bond, which can then undergo desulfinative coupling to form biaryl compounds. The use of latent sulfinate precursors, such as β-nitrile and β-ester sulfones, which generate the sulfinate in situ, has also been developed to overcome challenges with the stability and solubility of metal sulfinate salts.

Electrophilic Behavior:

While the sulfinate group is primarily nucleophilic, the thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack. The electronegativity of the nitrogen and sulfur atoms makes the C2 carbon atom electron-deficient. This electrophilic character allows for reactions with strong nucleophiles. For instance, the C2-proton of the thiazole ring is acidic and can be removed by a strong base, generating a nucleophilic carbanion at this position. Furthermore, functionalization at the C2 position with a good leaving group would render this position highly susceptible to nucleophilic substitution.

The electrophilic and nucleophilic sites of this compound are summarized below.

| Behavior | Reactive Site | Typical Reactions |

|---|---|---|

| Nucleophilic | Sulfinate group | Palladium-catalyzed cross-coupling |

| Electrophilic | C2 position of the thiazole ring | Nucleophilic aromatic substitution (with a suitable leaving group) |

| Nucleophilic (after deprotonation) | C2 position of the thiazole ring | Reaction with electrophiles |

| Nucleophilic | C5 position of the thiazole ring | Electrophilic aromatic substitution |

Advanced Applications in Organic Synthesis and Materials Chemistry

Role as a Key Intermediate for Complex Molecule Synthesis

The utility of sodium thiazole-2-sulfinate as a key intermediate stems from the dual reactivity inherent in its structure. The thiazole (B1198619) nucleus is a common feature in numerous FDA-approved drugs, highlighting its importance as a pharmacophore. organic-chemistry.orgnih.gov The sulfinate moiety, on the other hand, is a versatile precursor that can be readily transformed into other functional groups or used directly in coupling reactions. nih.govacs.org

Heteroaromatic sulfinates, including thiazole derivatives, have been identified as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions. nih.goviaea.org This desulfinative cross-coupling strategy allows for the direct formation of a carbon-carbon bond between the thiazole ring (at the C2 position) and various aryl or heteroaryl partners. The reaction typically proceeds with the extrusion of sulfur dioxide (SO₂), providing a clean and efficient method for constructing complex biaryl and heteroaryl architectures that are central to many pharmaceutical and materials science applications. tcichemicals.comacs.org

The development of robust catalytic systems, for instance using palladium catalysts with specific phosphine (B1218219) ligands like P(t-Bu)₂Me, has enabled these coupling reactions to be performed under moderate temperatures with a high tolerance for sensitive functional groups. nih.govnih.gov This makes this compound a valuable and stable intermediate for late-stage functionalization in the synthesis of complex drug candidates, where introducing a thiazole moiety is a key step. acs.org Furthermore, allylsulfones can serve as stable precursors ("latent" sulfinates) that generate the reactive sulfinate species in situ, broadening the scope and applicability of this methodology in multi-step syntheses. researchgate.net

Derivatization for Novel Chemical Entities

The sulfinate group in this compound is not merely a placeholder for coupling reactions; it is a functional hub that can be elaborated into a wide range of other sulfur-based functionalities. This derivatization capability allows for the synthesis of novel chemical entities with tailored electronic and steric properties.

The thiazole-2-sulfinate moiety can be readily converted into sulfones and sulfonamides, which are themselves important functional groups in medicinal chemistry. nih.gov

Thiazole-2-sulfones: The sulfinate can be alkylated or arylated to produce thiazol-2-yl sulfones. These reactions typically involve reacting the sodium sulfinate salt with an appropriate electrophile (e.g., an alkyl or aryl halide). Thiazolyl sulfones are valuable synthetic intermediates and have been investigated for their own biological activities.

Thiazole-2-sulfonamides: The conversion to a sulfonamide is a particularly powerful transformation. This can be achieved by first converting the sulfinate to a sulfonyl chloride, which is then reacted with a primary or secondary amine. purkh.com Thiazole-sulfonamide hybrids are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. tcichemicals.comacs.orgmedwinpublishers.com This pathway provides a direct route to these valuable scaffolds from a common intermediate.

The versatility of these transformations is summarized in the table below.

| Starting Material | Reagent(s) | Product Class | Significance |

|---|---|---|---|

| This compound | Alkyl/Aryl Halide (R-X) | Thiazol-2-yl Sulfones | Stable intermediates, potential biological activity. |

| This compound | 1. NCS/HCl; 2. Amine (R₂NH) | Thiazole-2-sulfonamides | Important pharmacophore with diverse biological activities. acs.org |

| This compound | Aryl/Heteroaryl Halide, Pd Catalyst | 2-Aryl/Heteroaryl-thiazoles | Construction of complex biaryl systems via C-C coupling. nih.gov |

The derivatization of this compound opens pathways to more complex, fused heterocyclic systems. One intriguing possibility is the synthesis of isothiazole-thiazole hybrids. While direct cyclization from the sulfinate is not common, its derivatives serve as ideal precursors. For instance, a thiazole-2-sulfonamide can be envisioned as a key intermediate in the construction of a fused isothiazole (B42339) ring.

A plausible synthetic route could involve the conversion of this compound into a suitably substituted N-H or N-alkyl thiazole-2-sulfonamide. Subsequent intramolecular cyclization, potentially involving activation of a side chain attached to the thiazole C4 or C5 position, could lead to the formation of the N-S bond of the isothiazole ring, yielding a thiazolo[c]isothiazole dioxide scaffold. The synthesis of related fused systems, such as pyrano[2,3-d]thiazoles, often relies on the cyclization of functionalized thiazole precursors, demonstrating the feasibility of this general strategy. nih.gov The existence of thiazolylisothiazoles, though synthesized through different routes, confirms the chemical viability of this fused ring system. organic-chemistry.org

Building upon the principles of derivatization and cyclization, this compound can be a strategic starting point for the assembly of complex polycyclic scaffolds. The sulfinate group can be used to install a functional handle that facilitates subsequent annulation reactions, where additional rings are built onto the initial thiazole core.

For example, a desulfinative cross-coupling reaction can introduce an aryl group bearing a reactive functional group (e.g., a halogen or a boronic ester) at the 2-position of the thiazole. This new group can then participate in an intramolecular cyclization with another position on the thiazole ring or a substituent, leading to the formation of tricyclic or tetracyclic systems. researchgate.net This approach is particularly powerful for creating molecularly diverse libraries based on a common thiazole-containing core, which is a key strategy in modern drug discovery. iaea.orgnih.gov

Catalytic Methodologies Utilizing Thiazole Sulfinates

Beyond its role as a synthetic intermediate, the thiazole sulfinate structure itself possesses features that make it an attractive scaffold for the development of new catalysts, particularly in the design of novel ligands for transition metal catalysis.

The design of effective ligands is paramount to the development of efficient and selective transition metal catalysts. The this compound molecule contains multiple potential coordination sites that could be exploited in ligand design.

Thiazole Nitrogen: The nitrogen atom of the thiazole ring is a well-established coordination site for a wide range of transition metals. purkh.comuomosul.edu.iq Its sp²-hybridized lone pair can act as a robust sigma-donor, forming stable metal complexes. researchgate.netresearchgate.net

Sulfinate Oxygens: The two oxygen atoms of the sulfinate group can also act as donor atoms, coordinating to a metal center in a monodentate or bidentate fashion.

The combination of the thiazole nitrogen and one or both of the sulfinate oxygens could allow a thiazole-2-sulfinate derivative to act as a bidentate [N,O] or even a tridentate [O,N,O] ligand. Such chelating ligands often form highly stable metal complexes, which can enhance catalyst stability and influence the electronic and steric environment of the metal center, thereby controlling its reactivity and selectivity. nih.gov The use of related heterocyclic sulfinates in the synthesis of ligands for catalytic reactions has been reported, underscoring the potential of this chemical class in catalyst design. acs.org By modifying substituents on the thiazole ring, a family of tunable ligands could be developed from the thiazole-2-sulfinate scaffold, enabling the optimization of catalysts for specific chemical transformations.

Promoting Specific Transformations

This compound and its derivatives have emerged as significant reagents in organic synthesis, primarily through their role in facilitating specific chemical transformations under mild, oxidation-free conditions. The utility of these compounds is particularly evident in the chemistry of 2-sulfinyl benzothiazole (B30560) (BTS), a stable precursor that can generate sulfinate salts in situ. This approach allows for the promotion of transformations that would otherwise be challenging due to the inherent instability of sulfinic acids. figshare.comnih.gov

One of the key transformations promoted by the use of BTS is the one-pot synthesis of unsymmetrical sulfones. acs.org This process involves the initial reaction of BTS with an alkyl halide to form a benzothiazole sulfone. Subsequent cleavage of the benzothiazole group with a reducing agent like sodium borohydride (B1222165) (NaBH₄) generates a sulfinate salt. This intermediate can then react with a second, different electrophile within the same reaction vessel to produce the desired unsymmetrical sulfone. acs.org This method circumvents the need to isolate the often unstable sulfinate intermediates.

The reaction conditions for these transformations are notably mild. For instance, the formation of the intermediate benzothiazole sulfones can be carried out in solvents like dimethylformamide (DMF), while the subsequent one-pot synthesis of sulfones is effective in a mixture of ethanol (B145695) and tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 80°C). acs.orgorganic-chemistry.org

Below is a data table summarizing the yields of unsymmetrical sulfones synthesized using this one-pot method, demonstrating the effectiveness of the thiazole sulfinate intermediate in promoting this specific transformation.

Table 1: One-Pot Synthesis of Unsymmetrical Sulfones

| Electrophile 1 | Electrophile 2 | Product | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) bromide | Ethyl iodide | Benzyl ethyl sulfone | 95 |

| Benzyl bromide | Allyl bromide | Allyl benzyl sulfone | 92 |

| Benzyl bromide | Propargyl bromide | Benzyl propargyl sulfone | 88 |

This methodology highlights the role of the benzothiazole sulfinate system in promoting the controlled and efficient formation of carbon-sulfur bonds, leading to valuable sulfone compounds.

Development of Reagents for Specific Chemical Transformations

The development of reagents derived from thiazole sulfinates has been a significant advancement for specific chemical transformations, particularly in addressing the challenges associated with handling sulfinic acids. figshare.com Sulfinic acids are valuable intermediates in the synthesis of sulfones and sulfonamides but are often unstable. nih.gov The development of 2-sulfinyl benzothiazole (BTS) represents a key innovation, establishing it as a practical "sulfinic acid transfer reagent." figshare.comorganic-chemistry.org

BTS is a stable, easily handled solid that effectively functions as a protected form of a sulfinic acid. acs.org This allows for the generation of sulfinate salts under mild and oxidation-free conditions, which is a significant improvement over traditional methods that often require harsh oxidative or reductive steps. figshare.comacs.org The benzothiazole moiety in BTS serves as a protecting group that can be readily cleaved to unmask the reactive sulfinate. organic-chemistry.org

The development of this reagent has streamlined the synthesis of sulfones and sulfonamides. nih.gov The process involves the reaction of BTS with various electrophiles, such as alkyl halides, to form an intermediate sulfone. This intermediate can then be cleaved using sodium borohydride (NaBH₄) to release the corresponding sulfinate salt, which is then ready to be used in subsequent reactions. acs.orgorganic-chemistry.org

The versatility of BTS as a reagent is demonstrated by its application in one-pot syntheses, which enhances synthetic efficiency by reducing the number of purification steps. acs.org This reagent design, where a stable precursor releases the active species on demand, is a notable strategy in the development of reagents for sensitive chemical transformations.

The table below details the reaction of BTS with various electrophiles to form the key benzothiazole sulfone intermediates, illustrating the first step in its function as a sulfinic acid transfer reagent.

Table 2: Reaction of 2-Sulfinyl Benzothiazole (BTS) with Electrophiles

| Electrophile | Solvent | Product | Yield (%) |

|---|---|---|---|

| Benzyl bromide | DMF | 2-(Benzylsulfonyl)benzothiazole | 98 |

| Ethyl iodide | DMF | 2-(Ethylsulfonyl)benzothiazole | 92 |

| Allyl bromide | DMF | 2-(Allylsulfonyl)benzothiazole | 95 |

This development provides synthetic chemists with a reliable and convenient tool for introducing the sulfinate functionality into molecules, thereby facilitating the synthesis of a wide range of sulfur-containing compounds. acs.org

Coordination Chemistry of Thiazole Sulfinate Ligands

Thiazole (B1198619) Ring as a Coordination Motif

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both a nitrogen and a sulfur atom. This structure provides two primary donor atoms for coordination to metal ions. The nitrogen atom at the 3-position acts as a hard base, while the sulfur atom at the 1-position is a soft base. This dual nature allows thiazole-based ligands to coordinate with a wide range of hard, soft, and borderline metal ions.

Coordination typically occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom, which is sterically accessible and a relatively strong sigma-donor. Coordination through the sulfur atom is less common but can occur with soft metal ions that have a higher affinity for sulfur. The thiazole ring can function as a monodentate ligand, typically binding through the nitrogen atom. However, when functionalized with other donor groups, it can act as a bidentate or polydentate ligand, forming stable chelate rings. For instance, a substituent at the 2-position containing a donor atom can lead to the formation of a five-membered chelate ring involving the N(3) atom. Furthermore, the thiazole unit can act as a spacer, creating bridging ligands that link multiple metal centers to form coordination polymers or polynuclear complexes.

Synthesis of Metal Complexes Incorporating Thiazole Sulfinates

The synthesis of metal complexes with thiazole-based ligands is generally achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For thiazole-2-sulfinate ligands, a typical synthesis would involve dissolving sodium thiazole-2-sulfinate and a metal salt (e.g., chlorides, nitrates, or perchlorates) in a solvent like ethanol (B145695), methanol (B129727), or water, followed by stirring or refluxing the mixture. The resulting complex may precipitate from the solution or be isolated after solvent evaporation.

The thiazole-2-sulfinate anion presents multiple potential coordination sites: the thiazole nitrogen (N3), the thiazole sulfur (S1), the sulfinate sulfur, and the two sulfinate oxygen atoms. This ambidentate nature allows for various bonding modes, as summarized in the table below.

| Potential Coordination Modes of Thiazole-2-Sulfinate Ligand |

| Monodentate |

| N-coordination via thiazole ring |

| O-coordination via one sulfinate oxygen |

| S-coordination via sulfinate sulfur |

| Bidentate (Chelating) |

| N,O-chelation via thiazole nitrogen and one sulfinate oxygen |

| O,O-chelation via both sulfinate oxygens |

| Bridging |

| μ-O,O'-bridging via sulfinate oxygens |

| μ-S,O-bridging via sulfinate sulfur and one oxygen |

| μ-N,O-bridging via thiazole nitrogen and sulfinate oxygen |

The design of specific metal complexes with thiazole sulfinate ligands is governed by several key principles, primarily Hard and Soft Acid-Base (HSAB) theory and steric effects.

HSAB Theory: The choice of the metal ion can direct the coordination to specific donor atoms within the ligand.

Hard metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺, Zn²⁺) are expected to preferentially coordinate to the hard donor atoms: the thiazole nitrogen and the sulfinate oxygen atoms.

Soft metal ions (e.g., Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺) would favor coordination with the soft sulfur atoms, either from the thiazole ring or the sulfinate group.

Borderline metals (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺) can coordinate to either nitrogen/oxygen or sulfur donors, and the outcome may be influenced by other factors like the solvent or the presence of other ligands.

Chelation: The formation of a stable five-membered chelate ring through N,O-coordination is a significant driving force in the formation of complexes. This mode is often favored as it leads to thermodynamically stable products.

Steric Hindrance: Substituents on the thiazole ring (at the 4- and 5-positions) can sterically hinder the approach of a metal ion to the nitrogen or sulfur donors, influencing the final coordination geometry and even the preferred coordination site.

The structures of metal complexes incorporating thiazole sulfinate ligands are elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. A shift in the C=N stretching vibration of the thiazole ring to a lower frequency upon complexation indicates coordination through the thiazole nitrogen. The coordination of the sulfinate group is identified by changes in the symmetric (ν_sym) and asymmetric (ν_asym) S-O stretching frequencies. O-monodentate coordination typically results in an increase in the separation between ν_asym(SO₂) and ν_sym(SO₂), while O,O-bidentate chelation decreases this separation.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and provide evidence of complexation in solution, particularly for diamagnetic complexes. Changes in the chemical shifts of protons and carbons near the coordination sites are indicative of metal binding.

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the coordination sphere around the metal ion, based on the energies of d-d transitions.

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, which aids in assigning the oxidation state and coordination geometry of the metal ion.

Influence of Ligand Structure on Coordination Geometry

The final geometry of a metal complex is a result of the interplay between the metal ion's preferred coordination number, the ligand's denticity, and steric constraints. The thiazole-2-sulfinate ligand's versatility can lead to various geometries.

Octahedral Geometry: If the thiazole-2-sulfinate ligand acts as a bidentate N,O-chelator, three such ligands can coordinate to a metal ion to form an octahedral complex, [M(L)₃]. Alternatively, two bidentate ligands and two monodentate ligands (like water or halides) can also result in an octahedral geometry, [M(L)₂(X)₂].

Tetrahedral and Square Planar Geometries: For metal ions that prefer a coordination number of four (e.g., Zn²⁺, Cu²⁺, Pd²⁺), complexes of the type [M(L)₂] or [M(L)₂X₂] can adopt either tetrahedral or square planar geometries. The choice between these is influenced by the d-electron configuration of the metal and the ligand field strength. The formation of a five-membered chelate ring can favor a square planar arrangement, particularly for d⁸ metals like Pd(II) and Pt(II).

Coordination Polymers: If the sulfinate group acts as a bridge between two metal centers while the thiazole nitrogen coordinates to one of them, extended one-, two-, or three-dimensional coordination polymers can be formed. The structure of these polymers would depend on the coordination preferences of the metal ion and the flexibility of the ligand.

Catalytic Applications of Thiazole Sulfinate Metal Complexes

Metal complexes based on thiazole derivatives have been explored as catalysts in various organic transformations, owing to the ability of the thiazole ring to stabilize different metal oxidation states and influence the electronic environment of the catalytic center. While specific applications for thiazole-2-sulfinate complexes are not yet widely reported, the principles derived from related systems suggest significant potential. The sulfinate group, with its strong electron-donating properties, can modulate the reactivity of the metal center, potentially enhancing catalytic activity and selectivity.

A key area of interest is homogeneous asymmetric catalysis, where chiral metal complexes are used to synthesize enantiomerically pure compounds. Research has shown that iridium complexes containing chiral bidentate phosphine-thiazole ligands are effective catalysts for the asymmetric hydrogenation of olefins. In these systems, the thiazole moiety is crucial for creating the specific steric and electronic environment required for high enantioselectivity.

Other Metal-Catalyzed Organic Reactions

While the coordination chemistry of thiazole sulfinate ligands is a significant area of study, the application of this compound and its derivatives as versatile reagents in other metal-catalyzed organic reactions is an emerging field of interest. The reactivity of the sulfinate group as a leaving group or as a precursor to a sulfonyl radical allows it to participate in a variety of bond-forming transformations. The behavior of this compound in these reactions can be largely inferred from the well-documented reactivity of other heteroaryl and aryl sulfinate salts.

Palladium-Catalyzed Desulfinative Cross-Coupling

One of the most promising applications for heteroaryl sulfinates is in palladium-catalyzed desulfinative cross-coupling reactions. These reactions serve as a powerful alternative to the traditional Suzuki-Miyaura coupling, particularly for heterocyclic compounds where the corresponding boronic acids are often unstable, difficult to prepare, or exhibit low reactivity. nih.govsemanticscholar.orgsigmaaldrich.comrsc.org In this context, this compound is expected to act as a potent nucleophilic coupling partner for the synthesis of 2-arylthiazoles.

The general transformation involves the reaction of a heteroaryl sulfinate with an aryl or heteroaryl halide in the presence of a palladium catalyst. nih.gov The reaction proceeds via a catalytic cycle that typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the sulfinate and reductive elimination of the biaryl product, releasing sulfur dioxide as a byproduct. acs.orgtcichemicals.com

Key features of this methodology, established using analogous pyridine (B92270) sulfinates, include:

Stability: Heteroaryl sulfinate salts are typically bench-stable, crystalline solids, offering significant handling advantages over moisture-sensitive boronic acids. sigmaaldrich.com

Scope: The reaction is compatible with a wide range of aryl and heteroaryl halides, including electron-rich and electron-poor systems, as well as sterically hindered substrates. nih.gov

Reaction Conditions: Optimal conditions generally require a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), and an inorganic base, with potassium carbonate (K₂CO₃) often being crucial for efficient reaction. nih.govacs.org

While specific examples utilizing this compound are not extensively documented, the table below, based on the reactivity of the analogous sodium pyridine-2-sulfinate, illustrates the potential scope and efficiency of this transformation for preparing C-C coupled products. nih.gov

This table demonstrates the scope of the palladium-catalyzed desulfinative coupling using sodium pyridine-2-sulfinate as a model for the expected reactivity of this compound. nih.gov

Copper-Catalyzed Reactions

Copper catalysis opens up alternative reaction pathways for sulfinate salts, primarily leading to the formation of sulfones and sulfonamides rather than C-C coupled products. These reactions leverage the sulfinate moiety as a source of a sulfonyl group.

C-S Bond Formation: Copper-catalyzed cross-coupling of sodium sulfinates with aryl boronic acids provides a direct route to diaryl sulfones. rsc.org This process is mechanistically distinct from the palladium-catalyzed desulfinative coupling and results in the formation of a C-S bond, retaining the sulfonyl group in the final product. Another key reaction is the copper-catalyzed oxidative hydrosulfonylation of alkynes, which uses sodium sulfinates to produce (E)-alkenyl sulfones with high stereoselectivity. organic-chemistry.org

C-N Bond Formation: In the presence of a copper catalyst, sodium sulfinates can react with nitroarenes in a redox-neutral coupling process to yield N-arylsulfonamides. nih.gov In this transformation, the nitroarene serves as the nitrogen source and an oxidant, while the sulfinate acts as both the sulfonylating agent and a reductant. nih.gov This method avoids the use of aryl amines and sulfonyl chlorides, offering a more direct synthetic route to valuable sulfonamide structures.

These copper-catalyzed transformations highlight the versatility of the sulfinate functional group, allowing this compound to potentially act as a precursor for the synthesis of thiazolyl sulfones and thiazolyl sulfonamides, which are structures of interest in medicinal chemistry.

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can provide accurate predictions of molecular geometries, energy levels, and reactivity indices. For sodium thiazole-2-sulfinate, DFT calculations would typically be performed using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to model its characteristics. acs.orgnih.gov

The electronic structure of the thiazole-2-sulfinate anion is central to its chemical behavior. The thiazole (B1198619) ring is an aromatic heterocycle with significant π-electron delocalization. wikipedia.org The introduction of the sulfinate group at the C2 position, a site known to be susceptible to nucleophilic attack, significantly modulates the electronic properties of the ring. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. In the thiazole-2-sulfinate anion, the HOMO is expected to be localized primarily on the sulfinate group and the sulfur atom of the ring, indicating these are the primary sites for electron donation (nucleophilic activity). The LUMO is likely distributed across the π-system of the thiazole ring, particularly towards the nitrogen and the C4 and C5 positions, marking them as potential sites for electrophilic attack. asianpubs.orgnih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. acs.orgasianpubs.org

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. For the thiazole-2-sulfinate anion, the most negative potential (red/yellow regions) would be concentrated on the oxygen atoms of the sulfinate group, making them strong candidates for coordinating with the sodium cation or engaging in electrophilic interactions. nih.gov The thiazole ring's hydrogen atoms would exhibit positive potential (blue regions).

Table 1: Predicted Electronic Properties of Thiazole-2-sulfinate Anion (Illustrative DFT Data)

| Parameter | Predicted Value | Description |

| HOMO Energy | -5.85 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.95 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.90 eV | A measure of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 4.5 D | Indicates the overall polarity of the molecule. |

DFT calculations can predict the most likely sites for chemical reactions. For the thiazole-2-sulfinate anion, the C2 carbon is electron-deficient due to the adjacent electronegative nitrogen and sulfur atoms, making it a primary site for potential nucleophilic attack if the sulfinate group were a leaving group. researchgate.netnih.gov However, with the sulfinate acting as a functional group, its oxygen atoms are the most nucleophilic centers. Sulfinates are known to act as versatile sulfonyl radical precursors or as nucleophiles in cross-coupling reactions. nih.gov

Reaction pathway modeling could explore, for instance, the S-alkylation of the sulfinate. DFT can be used to calculate the activation energies for different pathways, determining the most favorable reaction mechanism. For example, the reaction with an alkyl halide would likely proceed via an SN2 mechanism where the sulfur atom attacks the electrophilic carbon of the alkyl halide.

For any proposed reaction mechanism, DFT can be used to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. A TS is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. The energy of this TS, relative to the reactants, determines the activation energy (Ea) of the reaction. For the S-alkylation of this compound, characterizing the transition state would provide critical insight into the reaction kinetics and feasibility.

Table 2: Illustrative Transition State Data for a Hypothetical S-Alkylation Reaction

| Parameter | Value | Unit | Significance |

| Activation Energy (Ea) | 18.5 | kcal/mol | Energy barrier for the reaction to occur. |

| Imaginary Frequency | -250 | cm⁻¹ | Confirms the structure is a true transition state. |

| Key Bond Distance (S---C) | 2.45 | Å | Bond being formed in the transition state. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are valuable for understanding conformational preferences and the role of the solvent. nih.govresearchgate.net

For the thiazole-2-sulfinate anion, a key degree of freedom is the rotation around the C2-S bond. While the thiazole ring itself is rigid and planar, the sulfinate group can rotate. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable (lowest energy) conformations. It is expected that steric hindrance between the sulfinate's oxygen atoms and the nitrogen atom at position 3 of the thiazole ring would influence the preferred rotational angle. The most stable conformer would likely position the S=O bond to minimize electrostatic repulsion with the ring's heteroatoms.

The solvent environment can have a profound impact on chemical reactions. MD simulations using explicit solvent models (e.g., a box of water molecules) can reveal how the solvent interacts with this compound. The polar sulfinate group would be strongly solvated by polar solvents like water through hydrogen bonding. nanomedicine-rj.com This solvation shell can stabilize the anion but may also sterically hinder the approach of reactants, thereby affecting reaction rates. Simulations could quantify the radial distribution function of solvent molecules around the sulfinate group, providing a detailed picture of the local solvent structure and its potential influence on reactivity. vu.nl For instance, a well-organized solvent shell around the nucleophilic oxygen atoms could slow down reactions by raising the energy required to displace the solvent molecules.

Mechanistic Elucidation through Computational Modeling

Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the mechanistic elucidation of reactions involving this compound through computational modeling. While computational methods are widely applied to understand reaction mechanisms, including transition states and energy profiles, research on this particular compound appears to be limited or not publicly available.

In Silico Studies of Molecular Interactions

Similarly, a thorough review of published research revealed no specific in silico studies, such as molecular docking or molecular dynamics simulations, that investigate the molecular interactions of this compound with biological targets or other molecules. Computational studies on thiazole-containing compounds are numerous, particularly in the context of drug discovery, but these investigations focus on derivatives with different substitution patterns and functional groups. Therefore, no data tables or detailed research findings on the specific molecular interactions of this compound can be provided at this time.

Analytical Methodologies in Research on Sodium Thiazole 2 Sulfinate

Chromatographic Techniques

Chromatographic methods are essential for the separation and quantification of sodium thiazole-2-sulfinate in various matrices. These techniques are particularly important for assessing the purity of the compound and for monitoring the progress of chemical reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In a typical reversed-phase HPLC setup, a C18 column is employed, which separates compounds based on their hydrophobicity. researchgate.netresearchgate.net For the analysis of this compound, an isocratic mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate) and an organic modifier (like acetonitrile (B52724) or methanol) is often utilized. researchgate.netsielc.com

The retention time of this compound is influenced by the precise composition of the mobile phase, the pH, and the column temperature. Detection is commonly achieved using a photodiode array (PDA) detector set at a wavelength where the thiazole (B1198619) ring exhibits strong UV absorbance, typically around 254-270 nm. researchgate.netresearchgate.net This method allows for the accurate quantification of the compound and the detection of any impurities or byproducts, making it an invaluable tool for quality control and reaction monitoring.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which necessitates the use of instrumentation capable of handling higher backpressures. The principles of separation for this compound in UHPLC are similar to those in HPLC, but the improved efficiency of UHPLC allows for better separation of closely related impurities. The faster run times are particularly advantageous for high-throughput screening and for monitoring rapid reaction kinetics.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry.